molecular formula C12H18O3 B1411203 (1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol CAS No. 167255-26-7

(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol

Cat. No.: B1411203
CAS No.: 167255-26-7
M. Wt: 210.27 g/mol
InChI Key: VQZPCNOZMDWGDA-NSHDSACASA-N
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Description

(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Lignin Model Compounds Acidolysis

Research by Yokoyama (2015) delves into the acidolysis of lignin model compounds, particularly focusing on a C6-C2-type model compound closely related to (1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This study highlights the unique mechanisms of acidolysis in the presence of a γ-hydroxymethyl group and the significant role of the hydride transfer mechanism in benzyl-cation-type intermediates derived from such compounds. The research provides insights into the chemical processes involved in lignin breakdown and potential applications in bio-refining and material science Yokoyama, T. (2015). Journal of Wood Chemistry and Technology.

Downstream Processing of Biologically Produced Diols

Xiu and Zeng (2008) review the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which share similarities in production and separation processes with compounds like this compound. This research underscores the importance of efficient separation technologies in bioprocessing and the potential of such compounds in industrial applications, including the production of polymers and solvents Xiu, Z.-L., & Zeng, A. (2008). Applied Microbiology and Biotechnology.

Fatty Acid Esters and Environmental Concerns

Gao et al. (2019) explore the environmental and toxicological concerns related to fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), which are chemically related to this compound. The study emphasizes the occurrence of such esters in various food categories and their potential human health risks, shedding light on the environmental impact of similar compounds Gao, B., Li, Y., Huang, G., & Yu, L. (2019). Annual Review of Food Science and Technology.

Lawesson's Reagent in Macrocyclic Natural Products Synthesis

Larik et al. (2017) discuss the use of Lawesson's reagent in the synthesis of macrocyclic natural products, highlighting its applications in thionation and cyclization processes. This research provides insights into the synthetic utility of compounds similar to this compound in the context of organic synthesis and natural product chemistry Larik, F. A., Saeed, A., Muqadar, U., El‐Seedi, H., Faisal, M., Channar, P., & Mehfooz, H. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements.

Properties

IUPAC Name

(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZPCNOZMDWGDA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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